JW 55 vs. IWR-1: Differential Potency in Wnt Reporter Assays and Target Engagement
JW 55 exhibits a distinct cellular potency profile compared to the early tankyrase inhibitor IWR-1. In a canonical Wnt reporter assay (SuperTop-luciferase), JW 55 inhibits Wnt3a-induced signaling in HEK293 cells with an IC50 of 470 nM . This contrasts with IWR-1, which shows an IC50 of 180 nM in a similar Wnt-stimulated transcriptional assay . Furthermore, JW 55's biochemical inhibition of TNKS1/2 auto-PARsylation (IC50 1.9 µM and 0.83 µM, respectively) [1] is less potent than IWR-1's inhibition of TNKS1/2 enzymatic activity (IC50 131 nM and 56 nM, respectively) . These data indicate that while IWR-1 shows stronger biochemical target engagement, JW 55's cellular efficacy is within a comparable range, suggesting distinct physicochemical or cell permeability properties.
| Evidence Dimension | Inhibition of Wnt3a-induced ST-Luciferase reporter activity in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 470 nM |
| Comparator Or Baseline | IWR-1: IC50 = 180 nM in a Wnt-stimulated transcriptional assay |
| Quantified Difference | IWR-1 is approximately 2.6-fold more potent in this cell-based Wnt reporter context. |
| Conditions | HEK293 cells transiently transfected with SuperTop-luciferase reporter; 24-hour treatment |
Why This Matters
This quantitative difference in cellular Wnt pathway inhibition allows researchers to select JW 55 as a tool compound for experiments requiring a specific potency window, distinct from more potent analogs like IWR-1.
- [1] ApexBT. (n.d.). JW 55 Product Page. Retrieved from https://www.apexbt.net/jw-55.html View Source
